molecular formula C5H6ClN3O B113136 2-Amino-5-chloro-3-methoxypyrazine CAS No. 874-31-7

2-Amino-5-chloro-3-methoxypyrazine

Cat. No.: B113136
CAS No.: 874-31-7
M. Wt: 159.57 g/mol
InChI Key: LUJZVKRORABUDS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methoxypyrazine is an organic compound with the molecular formula C5H6ClN3O. It is a pyrazine derivative characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-methoxypyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

    Coupling Products: Complex pyrazine derivatives.

Scientific Research Applications

2-Amino-5-chloro-3-methoxypyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-methoxypyrazine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrazine: Lacks the methoxy group, which can affect its reactivity and applications.

    2-Amino-3-methoxypyrazine: Lacks the chlorine atom, leading to different chemical properties and reactivity.

    5-Chloro-3-methoxypyrazin-2-ylamine: Another isomer with different substitution patterns.

Uniqueness

2-Amino-5-chloro-3-methoxypyrazine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-chloro-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZVKRORABUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444943
Record name 2-Amino-5-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-31-7
Record name 2-Amino-5-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (2.82 g) was dissolved in dry methanol (50 ml) under argon and 2-amino-3-bromo-5-chloropyrazine (1.68 g) was added in small portions with stirring. The stirred solution was heated at reflux under an atmosphere of argon for 4 hours. The solution was allowed to cool to ambient temperature and water (10 ml) was added. Volatile material was removed by evaporation and water (10 ml) was added to the residue. The mixture was extracted with dichloromethane (3×50 ml) and the combined extracts were dried (MgSO4) and evaporated to give 2-amino-5-chloro-3-methoxypyrazine (1.28 g), m.p. 102°-103° C.; 1H NMR (d6 -DMSO): 3.90 (s, 3 H), 7.53 (s, 1 H); mass spectrum (+ve Cl): 160 (M+H)+.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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